Astrasieversianin XVI

stereochemistry natural product identity quality control

Astrasieversianin XVI (CAS 101843-82-7) is a stereochemically unique, cycloartane-type triglycoside. Its distinct C-20/C-24 epimerism results in the lowest antioxidant activity among 15 tested analogs, making it an unparalleled negative control and a critical reference standard for stereochemical purity validation in Astragalus saponin research. Ensure your study's accuracy by choosing this precisely characterized epimer.

Molecular Formula C47H78O18
Molecular Weight 931.1 g/mol
CAS No. 101843-82-7
Cat. No. B1203948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstrasieversianin XVI
CAS101843-82-7
Molecular FormulaC47H78O18
Molecular Weight931.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)O)O)O)O)O
InChIInChI=1S/C47H78O18/c1-20-28(51)31(54)33(56)38(60-20)64-35-29(52)22(50)18-59-40(35)63-26-10-12-47-19-46(47)14-13-43(6)36(45(8)11-9-27(65-45)42(4,5)58)21(49)16-44(43,7)25(46)15-23(37(47)41(26,2)3)61-39-34(57)32(55)30(53)24(17-48)62-39/h20-40,48-58H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29-,30+,31+,32-,33+,34+,35+,36-,37-,38-,39+,40-,43+,44-,45+,46-,47+/m0/s1
InChIKeyOHYHOQFXLXSVIP-SOMZREBESA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astrasieversianin XVI (CAS 101843-82-7): Cycloartane Triterpene Glycoside Identity and Procurement-Relevant Structural Context


Astrasieversianin XVI (CAS 101843-82-7) is a cycloartane-type triterpene glycoside (saponin) isolated from the roots of Astragalus sieversianus Pall. (Fabaceae) [1]. It is synonymous with cyclosieversioside H and belongs to the astrasieversianin series (I–XVI), all of which share the aglycone astramembrangenin (cycloastragenol) [2]. The compound is a triglycoside composed of D-xylose, D-glucose, and D-rhamnose in a 1:1:1 ratio, attached as cyclosieversigenin 6-O-β-D-glucopyranoside 3-O-α-L-rhamnopyranosyl(1→2)-β-D-xylopyranoside [3]. Its molecular formula is C₄₇H₇₈O₁₈ with a monoisotopic mass of 930.51882 Da [4]. Astrasieversianin XVI was structurally established as the 20,24-epimer of cyclosieversioside H, a stereochemical distinction that directly impacts its biological profile relative to non-epimeric cycloartane glycosides [1].

Why Generic Substitution Among Astragalus Cycloartane Saponins Fails: Astrasieversianin XVI as a Case for Stereochemistry- and Glycosylation-Driven Selection


Cycloartane-type triterpene glycosides from Astragalus species share the same aglycone core (cycloastragenol) but diverge markedly in biological activity due to three molecular variables: (i) C-20/C-24 stereochemistry (epimerism), (ii) sugar composition and sequence, and (iii) acetylation pattern [1]. Astrasieversianin XVI is specifically the 20,24-epimer of cyclosieversioside H, meaning that interchange with its epimeric counterpart or with other in-class saponins such as astragaloside IV (astrasieversianin XIV) is not scientifically justifiable without activity verification [1]. Head-to-head quantitative data from a 2021 multi-assay study of 15 cycloartane triterpenes demonstrate that cyclosieversioside H (astrasieversianin XVI) occupies a distinct position in the activity landscape: it exhibits the lowest DPPH radical scavenging activity (0.10 mg TE/g), the lowest cupric ion-reducing capacity (15.5 mg TE/g), the lowest ferric-reducing power (6.7 mg TE/g), and no detectable α-glucosidase inhibitory activity (NA), while paradoxically showing the highest predicted rat oral LD₅₀ (7.88 g/kg bw) among all 15 compounds tested [2]. These data collectively demonstrate that astrasieversianin XVI cannot be substituted by generic 'Astragalus saponin' or 'cycloartane glycoside' without losing or altering the intended experimental phenotype.

Astrasieversianin XVI (CAS 101843-82-7) Quantitative Differentiation Evidence Guide


Structural Identity: 20,24-Epimeric Relationship to Cyclosieversioside H Defines a Unique Stereochemical Entity

Astrasieversianin XVI was unequivocally established as the 20,24-epimer of cyclosieversioside H in the foundational structural elucidation of the astrasieversianin series [1]. Cyclosieversioside H (CAS 83207-60-7) possesses the opposite configuration at C-20 and C-24 of the cycloartane skeleton. Both compounds share the same molecular formula (C₄₇H₇₈O₁₈), molecular weight (931.11 Da), and sugar composition (D-xylose:D-glucose:D-rhamnose, 1:1:1), making them indistinguishable by mass spectrometry or sugar analysis alone. Only stereospecific analytical methods—namely ¹³C-NMR chemical shift analysis of C-20/C-24 signals or X-ray crystallography—can differentiate the two. The epimeric assignment was derived from comprehensive spectroscopic analysis and chemical degradation studies [1]. The triglycoside structure was independently confirmed as cyclosieversigenin 6-O-β-D-glucopyranoside 3-O-α-L-rhamnopyranosyl(1→2)-β-D-xylopyranoside [2].

stereochemistry natural product identity quality control

DPPH Radical Scavenging Activity: Lowest Among 15 Cycloartane Triterpenes Tested — A Quantitative Negative Selectivity Marker

In a head-to-head comparison of 15 purified cycloartane-type triterpenes using the standardized DPPH* radical scavenging assay, cyclosiversioside H (astrasieversianin XVI, compound 13) exhibited the lowest activity among all compounds tested, with a measured value of 0.10 mg TE/g [1]. This represents an approximately 50-fold lower activity compared to the most active compound in the panel, cycloorbicoside A-7-monoacetate (compound 2, 5.03 mg TE/g). Astragaloside IV (compound 12), the most commercially prevalent Astragalus saponin, was not among the top-performing compounds in this assay; its DPPH value was not individually highlighted but fell within the mid-range of the panel. The near-complete absence of DPPH radical scavenging activity in astrasieversianin XVI serves as a functional negative-differentiator: it can be used as a selectivity control compound in antioxidant screening panels where exclusion of radical-scavenging interference is required.

antioxidant free radical scavenging DPPH assay

α-Glucosidase Inhibition: Complete Inactivity Versus Astragaloside IV — A Functional Selectivity Differentiator

In a comparative enzyme inhibition panel, cyclosiversioside H (astrasieversianin XVI) showed no detectable α-glucosidase inhibitory activity (reported as NA — not active), whereas astragaloside IV (compound 12, astrasieversianin XIV) exhibited measurable inhibition at 19.36 mmol ACAE/g [1]. This stark difference in α-glucosidase activity occurs despite both compounds sharing the same aglycone (cycloastragenol) and belonging to the same astrasieversianin series. The divergence is attributable to differences in glycosylation pattern and acetylation: astragaloside IV carries a different sugar substitution at C-3 and C-6 of the aglycone. Among the 15 compounds tested, cyclosiversioside H was one of five compounds with no α-glucosidase activity (alongside compounds 1, 2, 9, and 10) [1]. For α-amylase inhibition, cyclosiversioside H showed moderate activity (0.29 ± 0.01 mmol ACAE/g), comparable to astragaloside IV (0.22 ± 0.03 mmol ACAE/g) and oleanolic acid (0.29 ± 0.01 mmol ACAE/g) [1].

α-glucosidase enzyme inhibition diabetes selectivity

Predicted Acute Oral Toxicity: Highest LD₅₀ Among 15 Tested Cycloartane Triterpenes — A Safety Margin Differentiator

In silico ADMET/TOPKAT prediction using Discovery Studio 4.5 revealed that cyclosiversioside H (astrasieversianin XVI, compound 13) displayed the highest predicted rat oral LD₅₀ value among all 15 cycloartane triterpenes tested, at 7.88 g/kg body weight [1]. This is approximately 8-fold higher than the lowest predicted LD₅₀ in the panel, which belonged to compound 3 (0.98 g/kg bw). Astragaloside IV (compound 12) and oleanolic acid (compound 14) each had predicted LD₅₀ values of approximately 0.80 g/kg bw (reported in the same analysis). Additionally, cyclosiversioside H was predicted to have low human intestinal absorption (level 3), to be a non-inhibitor of CYP2D6, and to be non-hepatotoxic in the Discovery Studio hepatotoxicity model [1]. It was predicted to exhibit moderate skin irritancy and was classified as non-mutagenic (Ames) and non-carcinogenic in both male and female rat NTP models [1].

ADMET toxicity prediction safety in silico

CUPRAC and FRAP Reducing Power: Consistently Lowest Among 15 Cycloartane Triterpenes — A Redox Profile Differentiator

Cyclosiversioside H (astrasieversianin XVI) exhibited the lowest reducing power in both the CUPRAC and FRAP assays among all 15 cycloartane triterpenes tested [1]. In the CUPRAC assay, it showed 15.5 mg TE/g, compared to 51.45 mg TE/g for oleanolic acid (the highest) and 51.4 mg TE/g for compound 4 — a 3.3-fold difference. In the FRAP assay, it showed 6.7 mg TE/g, the lowest value, compared to 13.3 mg TE/g for compound 4 (the highest) and 10.0 mg TE/g for ursolic acid — a 2-fold difference [1]. Compounds 1–9 all showed FRAP activity in the range of 11.0–11.8 mg TE/g, making cyclosiversioside H a clear outlier. In the phosphomolybdenum total antioxidant assay, cyclosiversioside H showed 0.83 ± 0.06 mmol TE/g, ranking among the lowest three compounds (only oleanolic acid at 0.20 and ursolic acid at 0.42 mmol TE/g were lower) [1]. Its metal-chelating activity was also minimal at 3.96 ± 0.14 mg EDTAE/g, compared to 41.00 mg EDTAE/g for the most active compound [1].

reducing power CUPRAC FRAP electron transfer

Astrasieversianin XVI (CAS 101843-82-7): Evidence-Backed Research and Industrial Application Scenarios


Stereochemistry-Specific Quality Control Standard for Cycloartane Glycoside Authentication

Astrasieversianin XVI serves as a critical reference standard for distinguishing between 20,24-epimeric cycloartane glycosides in quality control workflows. Because it shares identical molecular formula, mass, and sugar composition with cyclosieversioside H but differs in C-20/C-24 configuration [1], it enables laboratories to validate the stereochemical purity of isolated or purchased cycloartane glycosides. NMR-based identity testing using the characteristic ¹³C chemical shift differences at C-20 and C-24 provides unambiguous epimer assignment. This application is directly supported by the structural elucidation studies that established astrasieversianin XVI as the 20,24-epimer of cyclosieversioside H [1] and the independent confirmation of the triglycoside structure [2].

Negative-Control or Selectivity Probe in Antioxidant and Enzyme Inhibition Screening Panels

The uniformly low antioxidant activity of astrasieversianin XVI across six mechanistically distinct assays (DPPH: 0.10 mg TE/g; CUPRAC: 15.5 mg TE/g; FRAP: 6.7 mg TE/g; phosphomolybdenum: 0.83 mmol TE/g; metal-chelating: 3.96 mg EDTAE/g; ABTS: lowest tier) [3] positions it as an ideal negative-control compound in cycloartane triterpene screening cascades. Its complete lack of α-glucosidase inhibitory activity (NA), coupled with measurable but moderate α-amylase inhibition (0.29 mmol ACAE/g) [3], further supports its use as a selectivity probe to dissect the structural basis of enzyme inhibition within the astrasieversianin series. This application is particularly relevant for laboratories comparing glycosylation- and acetylation-dependent bioactivities across Astragalus saponins.

In Vivo Pharmacological Studies Requiring a Wide Safety Margin

The predicted rat oral LD₅₀ of 7.88 g/kg bw — the highest among 15 structurally characterized cycloartane triterpenes [3] — supports the selection of astrasieversianin XVI for in vivo studies where dosing flexibility and low acute toxicity are paramount. The in silico prediction of non-mutagenicity, non-carcinogenicity (male and female rat NTP models), non-hepatotoxicity, and non-inhibition of CYP2D6 [3] further reinforces its suitability for repeat-dosing experimental designs. Although these are computational predictions requiring in vivo confirmation, the comparative framework against 14 other cycloartane triterpenes provides quantitative context for prioritizing astrasieversianin XVI in early-stage safety-conscious pharmacological studies.

Phytochemical Fingerprinting of Astragalus sieversianus-Derived Preparations

Astrasieversianin XVI is a species-specific secondary metabolite isolated exclusively from Astragalus sieversianus Pall. [1]. Its presence, confirmed by HPLC or LC-MS against an authenticated reference standard, can serve as a chemotaxonomic marker to differentiate A. sieversianus-derived extracts from those of other Astragalus species (e.g., A. membranaceus, A. mongholicus) used in commercial Radix Astragali preparations. This application is supported by the original isolation studies that reported astrasieversianin XVI among sixteen saponins from A. sieversianus roots [1], and by the published NP-MRD spectral data (¹H NMR, 700 MHz, D₂O, predicted) that facilitate compound identification [4].

Quote Request

Request a Quote for Astrasieversianin XVI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.